Cas no 57459-06-0 (3-de-O-methylsulochrine)

3-de-O-methylsulochrine structure
3-de-O-methylsulochrine structure
Product name:3-de-O-methylsulochrine
CAS No:57459-06-0
MF:C16H14O7
MW:318.278165340424
MDL:MFCD24849297
CID:2034427
PubChem ID:24039290

3-de-O-methylsulochrine Chemical and Physical Properties

Names and Identifiers

    • 3-de-O-methylsulochrine
    • 3-O-Demethylsulochrin
    • MEGxm0_000015
    • DTXSID601347988
    • ACon0_000924
    • 3-O-Demethylsulochrin, >=95% (LC/MS-ELSD)
    • BRD-K52936964-001-01-9
    • AKOS040734719
    • NS00097140
    • 57459-06-0
    • ACon1_002281
    • NCGC00169992-01
    • methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dihydroxybenzoate
    • CHEMBL61045
    • Methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dihydroxybenzoic acid
    • MDL: MFCD24849297
    • Inchi: InChI=1S/C16H14O7/c1-7-3-10(18)14(11(19)4-7)15(21)13-9(16(22)23-2)5-8(17)6-12(13)20/h3-6,17-20H,1-2H3
    • InChI Key: GIJDACMRFIMBET-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2O)O)C(=O)OC)O

Computed Properties

  • Exact Mass: 318.07395278g/mol
  • Monoisotopic Mass: 318.07395278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 440
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 124Ų

3-de-O-methylsulochrine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
SMB00053-1MG
3-O-Demethylsulochrin
57459-06-0
1mg
¥7280.26 2023-09-14

Additional information on 3-de-O-methylsulochrine

Introduction to 3-de-O-methylsulochrine (CAS No. 57459-06-0)

3-de-O-methylsulochrine, with the chemical identifier CAS No. 57459-06-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its structural uniqueness and its potential biological activities, which have been explored in various research studies. The compound belongs to a class of sulfoxide derivatives, and its chemical structure exhibits a complex arrangement of functional groups that contribute to its distinct properties and reactivity.

The synthesis of 3-de-O-methylsulochrine involves intricate chemical transformations, often requiring precise control over reaction conditions to achieve high yields and purity. Researchers have employed advanced synthetic methodologies, including chemoenzymatic approaches, to optimize the production process. These efforts are crucial for ensuring that the compound can be reliably obtained for further investigation, particularly in the context of drug discovery and development.

In recent years, 3-de-O-methylsulochrine has been studied for its pharmacological potential. Initial investigations have suggested that this compound may exhibit properties relevant to neuroprotective and anti-inflammatory applications. The sulfoxide moiety in its structure is particularly noteworthy, as it is often associated with biological activity in pharmaceutical compounds. Furthermore, the presence of a methylated oxygen atom at the 3-position enhances its molecular complexity, making it a candidate for further structural-activity relationship (SAR) studies.

One of the most compelling aspects of 3-de-O-methylsulochrine is its role in exploring novel therapeutic pathways. Researchers have utilized computational modeling and experimental techniques to elucidate its mechanism of action. These studies have revealed that the compound may interact with specific biological targets, potentially modulating pathways involved in diseases such as Alzheimer's and Parkinson's. The findings from these investigations are particularly promising, as they could lead to the development of new treatments targeting neurodegenerative disorders.

The chemical properties of 3-de-O-methylsulochrine also make it an interesting subject for studying molecular interactions at the biochemical level. Its solubility, stability, and metabolic fate are critical factors that determine its suitability for therapeutic applications. Advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have been employed to characterize the compound in detail. These analyses have provided valuable insights into its structural features and how they influence its biological behavior.

Moreover, the synthesis and characterization of 3-de-O-methylsulochrine have contributed to the broader understanding of sulfoxide chemistry. Sulfoxides are known for their versatile reactivity and biological significance, and studying compounds like 3-de-O-methylsulochrine helps refine synthetic strategies and predict potential applications. This knowledge is essential for developing new methodologies that can be applied to other sulfur-containing heterocycles, expanding the arsenal of molecules available for drug discovery.

The pharmacokinetic profile of 3-de-O-methylsulochrine is another area of active investigation. Understanding how the body processes this compound is crucial for designing effective drug formulations and predicting potential side effects. Preclinical studies have begun to explore its absorption, distribution, metabolism, excretion (ADME) properties, providing a foundation for future clinical trials. These studies are essential for assessing the safety and efficacy of 3-de-O-methylsulochrine before it can be considered for human use.

In conclusion,3-de-O-methylsulochrine (CAS No. 57459-06-0) represents a significant advancement in pharmaceutical research due to its unique chemical structure and promising biological activities. The ongoing studies into this compound highlight its potential as a lead molecule for developing novel therapeutics, particularly in the treatment of neurodegenerative diseases. As research continues to uncover new insights into its properties and mechanisms of action,3-de-O-methylsulochrine is poised to play a crucial role in shaping future medical treatments.

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